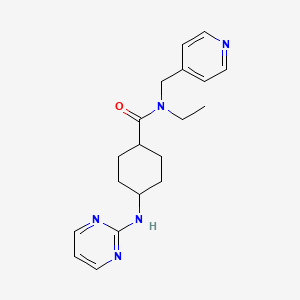![molecular formula C14H20N2O3 B7346092 (2S,3R)-2-ethyl-N-[(6-methoxypyridin-2-yl)methyl]oxolane-3-carboxamide](/img/structure/B7346092.png)
(2S,3R)-2-ethyl-N-[(6-methoxypyridin-2-yl)methyl]oxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-ethyl-N-[(6-methoxypyridin-2-yl)methyl]oxolane-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been extensively studied for its biological activities and mechanism of action.
Wirkmechanismus
The exact mechanism of action of (2S,3R)-2-ethyl-N-[(6-methoxypyridin-2-yl)methyl]oxolane-3-carboxamide is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. The compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound also exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S,3R)-2-ethyl-N-[(6-methoxypyridin-2-yl)methyl]oxolane-3-carboxamide is its potent antitumor activity against various cancer cell lines. The compound also exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on (2S,3R)-2-ethyl-N-[(6-methoxypyridin-2-yl)methyl]oxolane-3-carboxamide. One of the directions is to study the compound's potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more efficient synthesis methods for the compound to improve its yield and solubility. Further studies are also needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
The synthesis of (2S,3R)-2-ethyl-N-[(6-methoxypyridin-2-yl)methyl]oxolane-3-carboxamide involves the reaction of ethyl 3-hydroxybutanoate with 6-methoxypyridin-2-ylmethylamine in the presence of a base such as sodium hydride. The resulting intermediate is then treated with oxalyl chloride and triethylamine to form the desired compound. The overall yield of the synthesis method is around 50-60%.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-ethyl-N-[(6-methoxypyridin-2-yl)methyl]oxolane-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines such as breast, lung, and prostate cancer. The compound has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Eigenschaften
IUPAC Name |
(2S,3R)-2-ethyl-N-[(6-methoxypyridin-2-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-12-11(7-8-19-12)14(17)15-9-10-5-4-6-13(16-10)18-2/h4-6,11-12H,3,7-9H2,1-2H3,(H,15,17)/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWJHSDTRIWHGZ-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)C(=O)NCC2=NC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)C(=O)NCC2=NC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7346012.png)
![5-[(2S)-1-[(1-pentan-3-ylpyrazol-3-yl)methyl]pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7346017.png)
![4-ethyl-2-[[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]-1H-pyrimidin-6-one](/img/structure/B7346018.png)
![4-methoxy-2-methyl-6-[[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridine](/img/structure/B7346019.png)
![2-methoxy-4-[[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridine](/img/structure/B7346022.png)
![3-(1,5-dimethylpyrazol-4-yl)-5-[[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7346030.png)
![3-[[(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholin-4-yl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole](/img/structure/B7346037.png)
![4-chloro-3-[[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]phenol](/img/structure/B7346044.png)
![3-(propan-2-yloxymethyl)-5-[[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7346047.png)
![5-[(2S)-1-[(3-propoxyphenyl)methyl]pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7346059.png)
![5-[(2S)-1-[(5-methylsulfonylfuran-2-yl)methyl]pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7346065.png)
![(3R,4S)-1-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-N,N-dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine](/img/structure/B7346069.png)
![(3S,4R)-3-(hydroxymethyl)-N-imidazo[1,2-a]pyridin-7-yl-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7346087.png)
